2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorophenyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with other precursors in the presence of a solvent like dichloromethane and a catalyst . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives, such as halogenated or alkylated compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-6-methylpyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-6-methylpyrimidin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-6-methylpyrimidin-4-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
83702-19-6 |
---|---|
Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-10(13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
YNDNGVKCOYLJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.